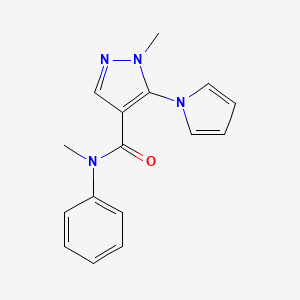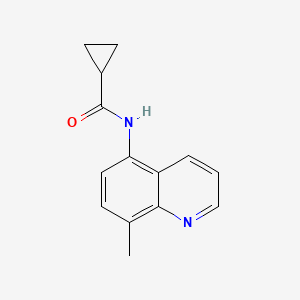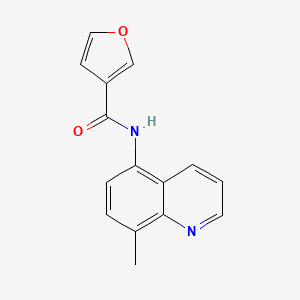
N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been studied extensively for its ability to regulate blood glucose levels, making it a promising candidate for the treatment of type 2 diabetes.
作用機序
The mechanism of action of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide involves the inhibition of this compound, which leads to an increase in incretin hormone levels. This, in turn, stimulates insulin secretion and suppresses glucagon secretion, resulting in a decrease in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to regulate blood glucose levels. By inhibiting this compound and increasing incretin hormone levels, this compound can improve insulin secretion and reduce glucagon secretion, resulting in improved glycemic control.
実験室実験の利点と制限
The advantages of using N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide in lab experiments include its well-established mechanism of action and its potential therapeutic properties in the treatment of type 2 diabetes. However, limitations include the need for further research to fully understand its safety and efficacy, as well as the potential for off-target effects.
将来の方向性
There are several future directions for the research and development of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide. These include:
1. Further studies to investigate its safety and efficacy in the treatment of type 2 diabetes.
2. Exploration of its potential therapeutic properties in other diseases and conditions.
3. Development of more potent and selective this compound inhibitors.
4. Investigation of the potential for combination therapy with other antidiabetic agents.
5. Studies to understand the long-term effects of this compound on glucose metabolism and other physiological processes.
In conclusion, this compound is a promising compound with potential therapeutic properties in the treatment of type 2 diabetes. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its safety and efficacy and to explore its potential therapeutic properties in other diseases and conditions.
合成法
The synthesis of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide involves several steps. The first step involves the reaction of 1,3-dimethyl-5-aminopyrazole with ethyl formate to form 1-ethyl-3-methyl-5-aminopyrazole. This intermediate compound is then reacted with phenyl isocyanate to form N-phenyl-1-ethyl-3-methyl-5-pyrrolylcarboxamide. Finally, this compound is reacted with dimethyl sulfate to yield the final product, this compound.
科学的研究の応用
N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic properties in the treatment of type 2 diabetes. This compound works by inhibiting the enzyme dipeptidyl peptidase-4 (this compound), which is responsible for breaking down incretin hormones. Incretin hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion.
特性
IUPAC Name |
N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-18(13-8-4-3-5-9-13)16(21)14-12-17-19(2)15(14)20-10-6-7-11-20/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFIBQNROCUTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N(C)C2=CC=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B7497727.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)

![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)

![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)


![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)
![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)
![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)

